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Darifenacin Impurity

Cat. No.: B601928
CAS No.: 1048979-09-4
M. Wt: 426.55
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research

Impurity profiling, which involves the identification, quantification, and characterization of impurities in APIs, is a critical aspect of pharmaceutical development. pharmaffiliates.comglobalpharmatek.com Even trace amounts of impurities can pose toxicological risks, potentially altering the drug's effectiveness and stability. pharmaffiliates.com Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) mandate comprehensive impurity profiling to ensure patient safety and product quality. pharmaffiliates.commedwinpublishers.com This process is integral to quality control throughout the drug manufacturing process, helping to identify and control impurities that may arise from raw materials, the synthetic process, or storage conditions. pharmaffiliates.comglobalpharmatek.com A well-defined impurity profile serves as a fingerprint for a drug substance, indicating the consistency and control of the manufacturing process. pharmainfo.in

Overview of Darifenacin (B195073) as an Antimuscarinic Agent in Pharmaceutical Development

Darifenacin is a competitive antimuscarinic agent used for treating overactive bladder. taylorandfrancis.comwikipedia.org Its primary mechanism of action involves selectively blocking the M3 muscarinic acetylcholine (B1216132) receptors, which are mainly responsible for the contractions of the bladder muscles. wikipedia.orgdrugbank.comnih.gov This targeted action helps to reduce the urgency and frequency of urination. taylorandfrancis.compatsnap.com The development of Darifenacin, like any pharmaceutical, involves extensive research into its synthesis and potential impurities to ensure its safety and therapeutic efficacy. Darifenacin is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4 in the liver. taylorandfrancis.compatsnap.com

Classification of Pharmaceutical Impurities in Drug Substance and Drug Product Contexts

The International Council for Harmonisation (ICH) provides a framework for classifying pharmaceutical impurities. veeprho.compharmastate.academy This classification is essential for developing appropriate control strategies. Impurities are generally categorized as organic, inorganic, and residual solvents. pharmastate.academyich.orgmoravek.com

Process-related impurities are substances introduced during the manufacturing process. synthinkchemicals.com These can originate from various sources, including:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis can remain in the final product. ijprajournal.com Positional isomers present in starting materials may also carry through the synthesis process. ijprajournal.com

By-products: These are formed from side reactions that occur during the synthesis of the drug substance. veeprho.com

Reagents, Ligands, and Catalysts: Chemicals used in the synthesis process may be carried over into the final API. veeprho.commoravek.com

Degradation products result from the chemical breakdown of the drug substance during manufacturing, storage, or transportation. uspnf.comresearchgate.netnih.gov This degradation can be influenced by factors such as light, temperature, pH, humidity, and interaction with excipients or the container closure system. uspnf.comresearchgate.netsapub.org Common degradation pathways include hydrolysis, oxidation, and photolysis. moravek.com

This category includes other specific types of impurities:

Isomeric Impurities: These are compounds with the same molecular formula as the drug substance but with a different spatial arrangement of atoms. veeprho.com This can include geometric isomers and stereoisomers. uspnf.comveeprho.com Chiral impurities, which are non-superimposable mirror images (enantiomers) of the drug substance, are a significant consideration, as different isomers can have different pharmacological or toxicological activities. veeprho.compharmtech.com

Dimeric and Oligomeric Impurities: These can form through various mechanisms, such as the reaction of drug molecules with each other.

Degradation Products

Regulatory Landscape for Pharmaceutical Impurities Research (ICH Guidelines)

A robust regulatory framework governs the control of impurities in pharmaceuticals to ensure their quality and safety. medwinpublishers.com The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. ich.orgeuropa.eutga.gov.au

Key ICH guidelines related to impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eutga.gov.au It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. slideshare.netikev.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. ich.orgtga.gov.aufda.gov It also sets thresholds for reporting, identification, and qualification of these degradation products. ikev.orgslideshare.net

ICH Q3C: Residual Solvents: This guideline addresses the control of residual solvents in drug substances and products, classifying solvents based on their toxicity risk. slideshare.netaifa.gov.it

ICH M7: Mutagenic Impurities: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org

These guidelines provide a scientific and risk-based approach to controlling impurities, ensuring that drug products are safe for patient use. slideshare.net

Guideline Focus Key Provisions
ICH Q3A(R2) Impurities in New Drug SubstancesEstablishes thresholds for reporting, identification, and qualification of impurities. ich.orgslideshare.netikev.org
ICH Q3B(R2) Impurities in New Drug ProductsAddresses degradation products and their control in the final product. ich.orgikev.orgslideshare.net
ICH Q3C Residual SolventsClassifies solvents by toxicity and sets acceptable limits. slideshare.netaifa.gov.it
ICH M7 Mutagenic ImpuritiesProvides a framework for assessing and controlling potentially mutagenic impurities. jpionline.org

Properties

CAS No.

1048979-09-4

Molecular Formula

C28H30N2O2

Molecular Weight

426.55

Appearance

Off-White Solid

melting_point

125-127°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

Origin of Product

United States

Origin and Formation Mechanisms of Darifenacin Impurities

Impurities Arising from Darifenacin (B195073) Synthesis Pathways

The synthesis of darifenacin is a multi-step process, and impurities can be introduced at various stages. The sources of these process-related impurities are diverse, ranging from side reactions that produce unwanted by-products to the presence of residual starting materials and solvents in the final product.

During the synthesis of darifenacin, several by-products can be formed. For instance, in the process development phase involving the partial hydrolysis of a nitrile to an amide using potassium hydroxide (B78521) and 2-butanol (B46777), four notable impurities were observed: darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol (B47542), and darifenacin ether. rasayanjournal.co.in These impurities were generated by reacting the darifenacin freebase with a high concentration of potassium hydroxide over an extended period. rasayanjournal.co.in

Other identified process-related impurities include:

Imp-A (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide) researchgate.net

Imp-B (2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide) researchgate.net

Imp-D (2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide) researchgate.net

The formation of these impurities highlights the complexity of the synthesis and the potential for various side reactions to occur.

Table 1: Synthesis-Related By-products and Intermediates

Impurity Name Chemical Name Formation Context
Darifenacin Acid 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetic acid Formed during nitrile to amide hydrolysis step. rasayanjournal.co.in
Darifenacin Desnitrile (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-(1,1-diphenylmethyl)pyrrolidine Observed during process development. rasayanjournal.co.in
Darifenacin Vinyl Phenol (S)-2,2-diphenyl-2-{1-[2-(p-vinylphenoxy)ethyl]pyrrolidin-3-yl}acetamide Observed during process development. rasayanjournal.co.in
Darifenacin Ether (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yloxy)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide Observed during process development. rasayanjournal.co.in
Imp-A 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide Identified as a process impurity. researchgate.net
Imp-B 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide Identified as a process impurity. researchgate.net

Incomplete reactions are a common source of impurities in pharmaceutical manufacturing. In the synthesis of darifenacin, which can be prepared by condensing 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) with (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, residual amounts of these starting materials can persist in the final product if the reaction does not go to completion. scirp.orgnewdrugapprovals.org The presence of unreacted 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine has been specifically noted as an impurity that requires removal to achieve high-purity darifenacin hydrobromide. newdrugapprovals.orgnewdrugapprovals.org Similarly, the intermediate 5-(2-bromoethyl)-2,3-dihydrobenzofuran is also considered a potential impurity. scirp.org

Solvents used during synthesis and purification can also become impurities. The synthesis of darifenacin utilizes various organic solvents, such as 2-butanol, acetonitrile (B52724), and acetone (B3395972). rasayanjournal.co.ingoogle.com For example, 2-butanol is used as a solvent in the hydrolysis step where certain by-products are formed. rasayanjournal.co.in Solvents like acetonitrile are used in condensation reactions, while acetone is used for crystallization and purification of the final darifenacin hydrobromide salt. google.comnewdrugapprovals.org If not completely removed during the final drying and purification stages, these solvents can remain as residual impurities in the API.

Dimer impurities are a specific class of by-products observed in darifenacin synthesis. researchgate.net One such impurity, Darifenacin Dimer-1, is formed during the condensation reaction when an additional molecule of the intermediate 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (Bromoethyl DBF) reacts with a molecule of darifenacin that has already been formed. amazonaws.com Two distinct process-related dimer impurities have been identified, isolated, and characterized using spectroscopic techniques. researchgate.netamazonaws.com These have been designated as dimer-1 and dimer-2. researchgate.net The presence of a dimer impurity at levels around 0.39% has been reported in crude darifenacin hydrobromide. newdrugapprovals.orgnewdrugapprovals.org Another identified dimeric by-product is N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide (B32628) (Imp-3). scirp.org

Table 2: Darifenacin Dimer Impurities

Impurity Name Chemical Name Formation Mechanism
Dimer-1 (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide Condensation of an extra molecule of an intermediate with formed darifenacin. researchgate.netamazonaws.com
Dimer-2 (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide Identified as a process-related by-product. researchgate.net
Imp-3 N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide Identified as a dimeric by-product. scirp.org

Solvent-Related Impurities

Degradation Pathways Leading to Darifenacin Impurities

Impurities can also arise from the degradation of the darifenacin molecule itself, either during the final stages of manufacturing or upon storage. Forced degradation studies, which subject the drug substance to stress conditions like heat, light, acid, base, and oxidation, are performed to understand these pathways. scirp.org

Forced degradation studies on darifenacin have consistently shown that the molecule is particularly susceptible to oxidative degradation. researchgate.netrsc.org The drug substance remains stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic stress conditions. researchgate.netrsc.org However, significant degradation occurs when darifenacin is exposed to oxidative conditions, such as treatment with hydrogen peroxide. scirp.orgtsijournals.comtandfonline.com

The primary product of this degradation is Darifenacin N-oxide. researchgate.netcaymanchem.com This impurity is formed through the oxidation of the nitrogen atom within the pyrrolidine (B122466) ring of the darifenacin molecule. caymanchem.comresearchgate.net Other oxidative degradants identified include an oxidized impurity with a mass-to-charge ratio (m/z) of 425.20. nih.gov Another potential oxidative degradation product is 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C). researchgate.net The formation of these products confirms that the tertiary amine in the pyrrolidine ring is the main site of oxidative attack.

Table 3: Oxidative Degradation Products of Darifenacin

Degradation Product Chemical Name Stress Condition
Darifenacin N-oxide 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide, 1-oxide Oxidation. caymanchem.com
Oxidized Darifenacin (Imp-6) Not fully specified, m/z 425.20 Oxidation. nih.gov

Thermal Degradation Products

Impurities Related to Stereochemical Purity (e.g., R-Isomer of Darifenacin)

Darifenacin is a chiral molecule, and the active pharmaceutical ingredient is the (S)-enantiomer. scirp.org Consequently, its opposite enantiomer, the (R)-isomer, is considered a stereochemical impurity. cleanchemlab.comchemicea.comsynzeal.comsynthinkchemicals.com The control of this enantiomeric impurity is critical to ensure the quality and efficacy of the final drug product.

The R-isomer of Darifenacin is chemically named (R)-2-[1-[2-(2,3-Dihydrobenzfuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide. cleanchemlab.comsynzeal.comsynthinkchemicals.com Analytical methods, particularly chiral High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify the (S)-Darifenacin from its (R)-isomer impurity. tsijournals.comresearchgate.net These methods are crucial for quality control applications in the production of Darifenacin. cleanchemlab.comsynzeal.com The sensitivity of these methods has been established, with the limit of detection (LOD) for the R-isomer reported as low as 0.02 µg/mL and the limit of quantification (LOQ) as 0.07 µg/mL in one method. researchgate.net

Table 2: Details of the R-Isomer of Darifenacin Impurity

AttributeDescription
Impurity Name Darifenacin R-Isomer cleanchemlab.comchemicea.comsynthinkchemicals.com; (R)-Darifenacin chemicea.com
Chemical Name (R)-2-[1-[2-(2,3-Dihydrobenzfuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide cleanchemlab.comsynzeal.comsynthinkchemicals.com
Impurity Type Stereochemical (Enantiomer) tsijournals.com
Analytical Control Chiral HPLC methods are used for separation and quantification. tsijournals.comresearchgate.net

Isolation, Structural Elucidation, and Characterization Methodologies for Darifenacin Impurities

Strategies for Impurity Isolation and Enrichment

The initial and crucial step in impurity characterization involves the isolation and enrichment of the impurity from the bulk API. This is often a challenging task due to the low levels at which these impurities are typically present. Various chromatographic and extraction techniques are employed to achieve the necessary separation and concentration.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful tools for isolating impurities in sufficient quantities for subsequent spectroscopic analysis. amazonaws.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com

For Darifenacin (B195073) impurities, a common approach involves initial separation using preparative HPLC. amazonaws.com This technique is scalable and can be adapted from analytical HPLC methods. sielc.comsielc.com For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, sometimes with modifiers like phosphoric acid or formic acid for mass spectrometry compatibility, can be scaled up for preparative separation. sielc.comsielc.com

Flash column chromatography is another widely used technique for purifying and isolating Darifenacin impurities. rasayanjournal.co.in In one documented procedure, a crude mixture containing several impurities was subjected to flash column chromatography on silica (B1680970) gel. rasayanjournal.co.in A gradient elution system, starting with a mixture of ethyl acetate (B1210297) and hexanes and progressing to a methanol (B129727) and dichloromethane (B109758) mixture, was used to separate individual impurities like Darifenacin acid, desnitrile, vinyl phenol (B47542), and ether. rasayanjournal.co.in The choice of solvents and their ratios is critical for achieving optimal separation of these closely related compounds. rasayanjournal.co.in

Extraction Methods

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. rasayanjournal.co.initmedicalteam.pl In the context of Darifenacin impurities, extraction methods are often employed during the work-up of a reaction mixture to enrich the impurities before chromatographic separation. rasayanjournal.co.in

For example, after a reaction to synthesize impurities, the mixture can be quenched with water and the organic layer separated. rasayanjournal.co.in The aqueous layer can then be further extracted with an organic solvent like ethyl acetate to recover any dissolved impurities. rasayanjournal.co.in The combined organic layers are then dried and concentrated to yield a residue enriched with the impurities, which can then be subjected to chromatographic purification. rasayanjournal.co.in Solid-phase extraction (SPE) has also been reported as a technique for the extraction of Darifenacin from human plasma, indicating its potential applicability in impurity analysis. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Once an impurity has been isolated and purified, a variety of spectroscopic techniques are employed to determine its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the molecular framework. wjpr.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). rasayanjournal.co.inwjpr.net This information is invaluable for piecing together the structure of an unknown compound.

One-dimensional NMR experiments are the cornerstone of structural elucidation. rasayanjournal.co.in

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For example, in the characterization of a Darifenacin acid impurity, the absence of singlets between δ 5.0 to δ 6.0 ppm in the ¹H NMR spectrum indicated the absence of the amide group present in the parent Darifenacin molecule. rasayanjournal.co.in Similarly, for a desnitrile impurity, the absence of these amide proton signals and the appearance of a doublet at δ 3.75 ppm corresponding to the C-H proton linked to two phenyl groups confirmed the structural change. rasayanjournal.co.in

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. In conjunction with ¹H NMR, it helps to build the carbon skeleton of the impurity. For instance, DEPT (Distortionless Enhancement by Polarization Transfer) experiments, a type of ¹³C NMR experiment, can differentiate between CH, CH₂, and CH₃ groups, providing further structural clarity. conicet.gov.arwordpress.com

The following table summarizes the key ¹H NMR spectral data for some identified Darifenacin impurities:

Impurity NameKey ¹H NMR Signal(s)InterpretationReference(s)
Darifenacin AcidAbsence of amide proton signals (δ 5.0-6.0 ppm)Loss of the amide NH₂ group rasayanjournal.co.in
Darifenacin DesnitrileAbsence of amide proton signals; Doublet at δ 3.75 ppmAbsence of C=O and NH₂ groups; presence of a benzhydrol function rasayanjournal.co.in
Darifenacin Vinyl PhenolConfirmatory signals for a vinyl groupPresence of a vinyl group on the phenolic ring rasayanjournal.co.in
Darifenacin EtherSignals confirming the presence of a secondary butoxy groupAddition of a secondary butoxy group rasayanjournal.co.in
Darifenacin dimer-1Amide -NH proton at δ 6.08 ppmAttachment of an ethyl benzofuran (B130515) moiety at the amide position amazonaws.com

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the structure of complex molecules like Darifenacin impurities. wjpr.netconicet.gov.ar

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps in identifying spin systems within a molecule. amazonaws.comconicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is essential for assigning carbon signals based on their attached protons. amazonaws.comconicet.gov.ar

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of a molecule and for identifying quaternary carbons. amazonaws.comconicet.gov.ar For instance, in the structural elucidation of a Darifenacin dimer impurity, HMBC data showing correlations between the amide carbonyl carbon and the methylene (B1212753) protons of an ethyl benzofuran moiety confirmed the point of attachment. amazonaws.com

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps to distinguish between CH, CH₂, and CH₃ carbons, which simplifies the interpretation of the ¹³C NMR spectrum. conicet.gov.arwordpress.com

The application of these 2D NMR techniques was critical in differentiating between positional isomers of Darifenacin dimer impurities, where mass spectrometry alone was insufficient. amazonaws.comconicet.gov.ar

2D NMR TechniqueInformation ProvidedApplication in Darifenacin Impurity AnalysisReference(s)
COSY Shows proton-proton (¹H-¹H) correlations through bonds.Identifies coupled proton networks within the impurity structure. amazonaws.comconicet.gov.ar
HSQC Shows direct one-bond proton-carbon (¹H-¹³C) correlations.Assigns carbon signals based on their attached protons. amazonaws.comconicet.gov.ar
HMBC Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.Connects different molecular fragments and confirms the location of substituents. amazonaws.comconicet.gov.ar
DEPT Differentiates between CH, CH₂, and CH₃ carbon signals.Aids in the assignment of the carbon skeleton. conicet.gov.arwordpress.com

Compound Names

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the characterization of Darifenacin and its impurities, providing information about the functional groups present in the molecules. amazonaws.comresearchgate.netresearchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can identify key structural features.

In the analysis of Darifenacin impurities, IR spectroscopy has been used to confirm structural modifications. For instance, the IR spectrum of a Darifenacin acid impurity showed a broad peak at 3437 cm⁻¹, indicative of an –OH group from a carboxylic acid, and a C=O stretching vibration at 1603 cm⁻¹. rasayanjournal.co.in This, along with the absence of amide N-H signals, confirmed the hydrolysis of the amide group to a carboxylic acid. rasayanjournal.co.in

Another example is the characterization of an ether impurity of Darifenacin, where the IR spectrum displayed a sharp peak for –NH2 stretching at 3470 cm⁻¹, a broad –OH peak at 3378 cm⁻¹, C-O stretching at 1217 and 1078 cm⁻¹, and the amide C=O stretching at 1674 cm⁻¹. rasayanjournal.co.in Similarly, a vinyl phenol impurity was identified by a very broad peak for –NH2 and –OH at 3396 cm⁻¹ and an amide C=O stretch at 1674 cm⁻¹. rasayanjournal.co.in For Darifenacin N-Oxide, a characteristic N-O stretching vibration is observed at 960 cm⁻¹, which is absent in the parent drug.

These examples highlight how IR spectroscopy, often used in conjunction with other techniques like NMR and mass spectrometry, plays a pivotal role in the unambiguous confirmation of impurity structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique utilized in the study of Darifenacin and its impurities. This method is particularly useful for quantitative analysis and for providing information about chromophoric groups within the molecules. semanticscholar.org

The UV spectrum of Darifenacin hydrobromide dissolved in a 10% v/v solution of 3N NaOH in methanol shows a maximum absorbance (λmax) at 286.6 nm. rjptonline.org In another study, the UV spectrum of Darifenacin in a phosphate (B84403) buffer solution (pH 6.8) was scanned from 200-400 nm to determine its λmax. clinicalschizophrenia.net A developed analytical method for Darifenacin quantification reported UV detection at 287 nm. researchgate.net

For the analysis of impurities, a stability-indicating UPLC method was developed with detection performed at 210 nm to quantify both Darifenacin and its related compounds. nih.gov In a different approach involving diazotization, a Darifenacin derivative showed maximum absorbance at 384 nm. ajper.com Furthermore, a derivative spectrophotometric method used an annulation point at 239.4 nm for quantification. researchgate.net The choice of wavelength is critical and depends on the specific impurity and the analytical method being employed.

Mass Spectrometric Techniques for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and fragmentation information. conicet.gov.ar When coupled with liquid chromatography (LC), it becomes a powerful technique for separating and identifying impurities in complex mixtures. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the identification and characterization of process-related impurities and degradation products of Darifenacin. amazonaws.com It allows for the separation of impurities from the bulk drug and from each other, followed by their mass analysis. conicet.gov.ar

Forced degradation studies, which subject the drug to stress conditions like acid, base, oxidation, and photolysis, are often employed to generate potential impurities. scirp.org LC-MS is then used to analyze the resulting mixture. For instance, significant degradation of Darifenacin was observed under acidic hydrolysis and oxidative stress conditions. scirp.org LC-MS analysis of degradation products revealed protonated molecular ion peaks [M+H]⁺ at m/z 428.20 for the acid form, m/z 425.20 for the oxidized form, and m/z 281.30 for the N-dealkylated form of Darifenacin. nih.gov Darifenacin N-oxide, a primary oxidative degradation product, also shows a protonated molecular ion at m/z 428.20.

LC-MS/MS (Ion Trap, Q-Trap)

Tandem mass spectrometry (LC-MS/MS), particularly using ion trap and Q-Trap analyzers, provides more detailed structural information through fragmentation analysis (MSⁿ). researchgate.net This technique has been instrumental in characterizing several Darifenacin impurities. rasayanjournal.co.in

In one study, LC-MS/MS with an ion trap analyzer was used to identify two process impurities and major stress degradants. researchgate.net The structures proposed based on the MSⁿ data were then confirmed by synthesis and characterization using other spectroscopic methods. researchgate.net The identified impurities included 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B), 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C), and 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D).

Another study utilized a Q-trap LC-MS/MS mass spectrometer to characterize four impurities formed during the synthesis of Darifenacin. rasayanjournal.co.in The positive electrospray ionization (ESI) spectra showed protonated molecular ions at m/z 428, 384, 501, and 427 for the acid, desnitrile, ether, and vinyl phenol impurities, respectively. rasayanjournal.co.in The fragmentation pattern for all these impurities showed a common base peak at m/z 146, which was attributed to the 2,3-dihydrobenzofuran (B1216630) vinyl ion. rasayanjournal.co.in

A bioanalytical method for Darifenacin in human plasma also employed LC-MS/MS with a triple quadrupole mass spectrometer, monitoring the precursor to product ion transition of m/z 427.30 to 147.10. itmedicalteam.pl

LC-MS/TOF (Time-of-Flight)

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-MS/TOF) is another powerful tool for impurity identification, offering high mass accuracy. amazonaws.comresearchgate.net This technique has been applied to the characterization of dimer impurities in Darifenacin hydrobromide. amazonaws.comresearchgate.net The high-resolution mass data obtained from LC-MS/TOF, in conjunction with other spectroscopic data, allows for the unambiguous confirmation of the proposed impurity structures. amazonaws.comresearchgate.netwjpr.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of elemental compositions and facilitates the confident identification of unknown compounds. nih.gov This capability is particularly valuable in distinguishing between impurities with the same nominal mass but different elemental formulas. nih.gov

In the context of this compound profiling, HRMS plays a crucial role in structure elucidation. delpharm.com For example, in a case where two unknown impurities were detected, HRMS analysis indicated the presence of an additional chlorine atom in both structures. delpharm.com While tandem mass spectrometry could reveal the general region of modification, it could not pinpoint the exact location on the aromatic rings. delpharm.com The use of advanced HRMS techniques, such as those incorporating ion mobility spectrometry, can provide further structural discrimination based on the molecule's spatial arrangement. delpharm.com This level of detail is essential for a thorough understanding of the impurity profile of a drug substance. nih.govdelpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical substances. synthinkchemicals.comshimadzu.com While High-Performance Liquid Chromatography (HPLC) is more commonly cited for the analysis of Darifenacin and its non-volatile impurities, GC-MS plays a crucial role in identifying impurities that are amenable to gas chromatography. synthinkchemicals.comnih.govresearchgate.net This includes residual solvents, starting materials, and certain degradation by-products that can be volatilized without decomposition. shimadzu.comtandfonline.com

In the context of this compound profiling, GC-MS is particularly effective for detecting unknown peaks that may appear during tests for residual solvents. shimadzu.com The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. synthinkchemicals.comshimadzu.com

Modern GC-MS instruments, equipped with differential vacuum systems, can accommodate wide-bore columns (e.g., 0.53 mm), which were previously challenging to use with mass spectrometry. shimadzu.com This allows for GC-MS analysis to be performed under conditions similar to those specified in pharmacopeial methods for residual solvent testing, such as USP <467>. shimadzu.com By achieving comparable linear velocities, it is possible to obtain GC-MS chromatograms that are equivalent to those from GC-FID (Flame Ionization Detector) results, facilitating the efficient qualitative analysis of unknown peaks. shimadzu.com

While specific GC-MS fragmentation data for a wide range of Darifenacin impurities is not extensively published in readily available literature, the technique's utility is well-established for identifying by-products from synthesis or degradation. tandfonline.comresearchgate.net For instance, mass spectrometry, often coupled with liquid chromatography (LC-MS), has been instrumental in characterizing various Darifenacin degradation products. researchgate.netrasayanjournal.co.in The mass-to-charge ratios (m/z) of protonated molecular ions for several impurities have been identified, including darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether. rasayanjournal.co.inresearchgate.net

Table 1: Protonated Molecular Ions of Identified Darifenacin Impurities

Impurity NameProtonated Molecular Ion (m/z)
Darifenacin Acid428
Darifenacin Desnitrile384
Darifenacin Vinyl Phenol427
Darifenacin Ether501

This table showcases the mass-to-charge ratios for several known impurities of Darifenacin, which are crucial for their identification using mass spectrometry techniques. rasayanjournal.co.in

Elemental Analysis for Structural Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the percentage of each element present. This data is crucial for confirming the empirical formula of newly synthesized or isolated impurities. nih.govresearchgate.net In the structural elucidation of Darifenacin impurities, elemental analysis serves as an orthogonal method to spectroscopic techniques like NMR and mass spectrometry, offering definitive confirmation of the proposed molecular structures. researchgate.netamazonaws.comrsc.org

The process involves combusting a small, precisely weighed sample of the purified impurity in an excess of oxygen. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides) are collected and quantified. From these quantities, the percentage of carbon, hydrogen, nitrogen, and other elements in the original sample can be calculated. These experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the correctness of the assigned structure. nih.govresearchgate.net

Several studies on Darifenacin impurities have successfully employed elemental analysis to confirm the structures of process-related impurities and degradation products. nih.govresearchgate.netresearchgate.net For example, the structures of impurities such as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B) were unambiguously confirmed using a combination of spectroscopic methods and elemental analysis. nih.gov

**Table 2: Illustrative Elemental Analysis Data for a Hypothetical this compound (C₂₈H₃₀N₂O₂) **

ElementTheoretical %Found %
Carbon (C)79.5979.55
Hydrogen (H)7.167.20
Nitrogen (N)6.636.60

This table provides a representative example of how elemental analysis data is presented and used for the structural confirmation of an impurity. The close match between theoretical and found percentages validates the proposed empirical formula.

Advanced Techniques for Solid-State Characterization (e.g., X-ray Diffraction)

The solid-state properties of an active pharmaceutical ingredient (API) and its impurities can significantly impact the quality, stability, and manufacturability of the final drug product. Advanced techniques like X-ray Powder Diffraction (PXRD) are indispensable for the solid-state characterization of crystalline materials. researchgate.neteurofins.comsci-hub.se Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect investigated by these methods. google.com Different polymorphs of the same compound possess distinct crystal structures and, consequently, different physical properties such as melting point, solubility, and stability. google.com

PXRD is a non-destructive technique that provides a unique diffraction pattern for each crystalline solid, akin to a fingerprint. researchgate.netsci-hub.se The pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of a specific crystal structure. researchgate.netgoogle.com

In the context of Darifenacin, PXRD is used to:

Identify and differentiate between various polymorphic forms of Darifenacin and its salts, such as Darifenacin Hydrobromide. google.com

Detect and quantify the presence of crystalline impurities within the API. researchgate.neteurofins.com It has been demonstrated that with appropriate methodology, PXRD can detect impurity levels as low as 0.07% w/w and quantify them at levels of 0.10% w/w. researchgate.net

Monitor the solid-form consistency of the API during manufacturing and stability studies. researchgate.net

Characterize novel crystalline forms of Darifenacin and its intermediates. google.com

For example, distinct PXRD patterns have been used to characterize different forms of Darifenacin Hydrobromide, including amorphous and crystalline forms. google.com The technique is also crucial for identifying the presence of an undesired polymorph as an impurity in a batch of the desired form. researchgate.net

Table 3: Representative PXRD Peak Positions for Distinguishing Hypothetical Polymorphs

2θ Angle (°) - Form A2θ Angle (°) - Form B
8.59.2
12.314.1
15.817.5
21.022.4

This table illustrates how different polymorphs of a substance exhibit unique X-ray diffraction peaks, allowing for their identification and differentiation using PXRD.

The use of advanced solid-state characterization techniques ensures the control over the physical properties of Darifenacin, which is essential for producing a safe, effective, and consistent drug product. eurofins.comgoogle.com

Analytical Method Development and Validation for Darifenacin Impurity Profiling

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other related substances. scirp.orgscilit.com These methods are developed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation, as outlined by the International Conference on Harmonisation (ICH) guidelines. scirp.orgscilit.com For Darifenacin (B195073), significant degradation has been noted under acidic hydrolysis and oxidative stress conditions. scirp.orgscilit.com The primary goal is to create a method that can separate all potential impurities and degradation products from the main drug peak, ensuring accurate quantification. scirp.org

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Darifenacin and its impurities. scirp.orgscilit.comresearchgate.netresearchgate.netresearchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed to be stability-indicating. scirp.orgscilit.comresearchgate.net

One such isocratic RP-HPLC method was developed for the determination of process-related impurities and the assay of Darifenacin hydrobromide in bulk drugs. scirp.orgscilit.com This method demonstrated specificity by successfully separating Darifenacin from its impurities and degradation products. scirp.org The validation of these HPLC methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. scirp.orgscilit.comajrconline.org

Key HPLC Method Parameters:

Column: Ascentis® Express C18 (100mm x 4.6mm, 2.7µ) humanjournals.com

Mobile Phase: A mixture of a buffer (1 ml of orthophosphoric acid in 1000 ml of water) and acetonitrile (B52724) in a 50:50 v/v ratio. humanjournals.com

Flow Rate: 0.6 ml/min humanjournals.com

Detection: UV at 205nm humanjournals.com

Injection Volume: 20µl humanjournals.com

ParameterCondition
Stationary Phase Ascentis® Express C18, 2.7μ (100mm x 4.6mm)
Mobile Phase Buffer (1 ml orthophosphoric acid in 1000 ml water) : Acetonitrile (50:50 v/v)
Flow Rate 0.6 ml/min
Temperature 30°C
UV Detection 205nm
Injection Volume 20µl

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A selective stability-indicating UPLC method was developed for the quantitative determination of Darifenacin and its thirteen related compounds. researchgate.netnih.gov This method, utilizing an Acquity UPLC BEH C18 column, allowed for the elution of the drug and its impurities within a short 13-minute run time. researchgate.netnih.gov The development of this method was optimized using Design of Experiments (DoE), a systematic approach to determine the relationship between factors affecting a process and the output of that process. researchgate.netnih.gov

Key UPLC Method Parameters:

Column: Acquity UPLC BEH C18 (100mm, 2.1mm, 1.7µm) researchgate.netnih.gov

Flow Rate: 0.3 mL/min researchgate.netnih.gov

Detection: 210 nm researchgate.netnih.gov

ParameterCondition
Stationary Phase Acquity UPLC BEH C18 (100, 2.1mm, 1.7μm)
Flow Rate 0.3mL/min
Detection Wavelength 210nm

This table outlines the conditions for a stability-indicating UPLC method for Darifenacin and its related compounds. researchgate.netnih.gov

Since Darifenacin is a chiral molecule, with the (S)-enantiomer being the active form, assessing its enantiomeric purity is critical. researchgate.nettsijournals.com Chiral liquid chromatography methods have been developed for this purpose. researchgate.nettsijournals.com One method utilizes an immobilized cellulose-based chiral stationary phase, Chiralpak-IC, with a normal phase mobile phase. researchgate.net This method successfully separated the (R)-enantiomer from the desired (S)-enantiomer (Darifenacin) with a resolution greater than four. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted (R)-enantiomer were established to be 0.02μg and 0.07μg, respectively. researchgate.net

Another stereo-selective, stability-indicating HPLC method was developed to separate and quantify the R-enantiomer from the S-enantiomer in bulk active substance. tsijournals.com The development of such methods can be challenging as enantiomers have nearly identical physical and chemical properties. tsijournals.com

Key Chiral HPLC Method Parameters:

Column: Chiralpak-IC researchgate.net

Mobile Phase: n-hexane:ethanol:diethylamine (50:50:0.3, v/v/v) researchgate.net

Flow Rate: 1.0 mL/min researchgate.net

ParameterCondition
Stationary Phase Chiralpak-IC
Mobile Phase n-hexane:ethanol:diethylamine (50:50:0.3, v/v/v)
Flow Rate 1.0mLmin−1

This table presents the parameters for a chiral HPLC method used for the enantiomeric purity assessment of Darifenacin. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Chromatographic Method Optimization Strategies

The optimization of chromatographic conditions is a critical step in developing a robust and reliable analytical method. This involves systematically adjusting various parameters to achieve the desired separation and peak characteristics.

The composition and pH of the mobile phase play a significant role in the retention and resolution of analytes in reversed-phase chromatography. For Darifenacin, which has a pKa value of approximately 9.2, the pH of the mobile phase is a crucial parameter. scirp.orgkfs.edu.eg

In one study, various buffers with different pH values were initially tested. scirp.org A mobile phase consisting of 0.05 M ammonium (B1175870) acetate (B1210297) with the pH adjusted to 7.2 and a mixture of methanol (B129727) and acetonitrile was found to provide optimal separation. scirp.org The ratio of the aqueous and organic components of the mobile phase is also critical. For instance, a mixture of methanol and a phosphate (B84403) buffer (pH 5.5) in an 80:20 v/v ratio was selected as the optimal mobile phase in another method. ijpcbs.com The optimization process often involves numerous trials to find the ideal balance that yields good peak shape, resolution, and analysis time. scirp.orgijpcbs.com

The choice of the stationary phase is fundamental to achieving the desired chromatographic separation. Different types of columns are used based on the specific analytical goal.

For general impurity profiling of Darifenacin, C8 and C18 columns are commonly employed. scirp.orgijpcbs.com In one method, a Prodigy C8 column was found to provide good peak parameters and increased retention for an impurity and Darifenacin compared to a C18 column. scirp.org Another method utilized an Inertsil ODS (C18) column for the estimation of Darifenacin. ijpcbs.com

For the separation of enantiomers, specialized chiral stationary phases are necessary. As mentioned earlier, a Chiralpak-IC column, which is an immobilized cellulose-based chiral stationary phase, has been successfully used for the enantiomeric purity assessment of Darifenacin. researchgate.net The selection of the stationary phase is often guided by the physicochemical properties of the analytes and the desired separation mechanism.

Flow Rate and Temperature Control

In High-Performance Liquid Chromatography (HPLC), the flow rate of the mobile phase and the column temperature are critical parameters that significantly influence the separation and resolution of analytes. For the analysis of Darifenacin and its impurities, these parameters must be carefully optimized and controlled.

Several studies have demonstrated the importance of precise control over flow rate and temperature. For instance, one method utilized a flow rate of 1.0 mL/min with a column temperature of 25°C. scirp.org Another study investigating a stereoselective method for Darifenacin and its enantiomer, R-Darifenacin, set the flow rate at 0.8 mL/min and the column temperature at 27°C. tsijournals.com To test the robustness of this method, the flow rate was varied by ±0.2 units (from 0.6 mL/min to 1.0 mL/min), and the column temperature was adjusted to 22°C and 32°C. tsijournals.com While the resolution between the enantiomers remained adequate, variations in temperature did affect retention times, highlighting the necessity of maintaining a constant column temperature for consistent results. tsijournals.com

Detector Optimization (e.g., Photo Diode Array (PDA), UV)

The choice and optimization of the detector are paramount for achieving the required sensitivity and selectivity in impurity profiling. Ultraviolet (UV) and Photo Diode Array (PDA) detectors are the most commonly used detectors in HPLC for chromophoric compounds like Darifenacin and its impurities. shimadzu.com

A UV detector measures absorbance at a few user-selectable, specific wavelengths, while a PDA detector can measure the entire UV-Vis spectrum in real-time. shimadzu.com This capability of the PDA detector offers significant advantages, such as providing spectral information that can help in peak identification and assessing peak purity. tsijournals.comshimadzu.comscispace.com

The ability of a PDA detector to compare absorbance spectra at multiple points across a chromatographic peak is crucial for determining peak purity. shimadzu.com If the spectra are consistent, it indicates a high probability that the peak is pure and not co-eluting with other compounds. shimadzu.com This was demonstrated in a study where peak purity tests using a PDA detector confirmed that the Darifenacin peak was homogeneous and pure in all analyzed stress samples. scirp.org

Method Validation Parameters as per Regulatory Guidelines (ICH Q2)

Method validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures. corn12.dkich.orgeuropa.eueuropa.eu The validation of methods for Darifenacin impurity profiling must adhere to these guidelines, covering parameters such as specificity, linearity, accuracy, and precision. scirp.orgtandfonline.com

Specificity and Selectivity (Peak Purity, Mass Balance)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ich.orgeuropa.euscirp.org For impurity profiling, this means the method must be able to separate and distinguish between Darifenacin and its various potential impurities.

Forced degradation studies are a key component of establishing specificity for stability-indicating methods. scirp.orgconicet.gov.ar In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. scirp.orgtsijournals.com The analytical method must then demonstrate that it can separate these degradation products from the main drug peak and from each other. scirp.org For instance, in one study, significant degradation of Darifenacin was observed under acidic hydrolysis and oxidative stress conditions, and the developed HPLC method was able to resolve the resulting degradation products from the parent drug and its process-related impurities. scirp.org

Peak purity analysis, often performed with a PDA detector, is essential to confirm that the chromatographic peak of the analyte is not co-eluting with any other compound. scirp.orgtsijournals.comshimadzu.com This provides strong evidence of the method's specificity. scirp.org

Mass balance is another important aspect of specificity for stability-indicating methods. tsijournals.comconicet.gov.ar It involves accounting for the amount of the drug substance that has degraded and the amount of degradation products formed. A good mass balance, typically between 98% and 102%, suggests that all major degradation products have been detected and quantified, further confirming the method's specificity. scirp.orgtsijournals.com In one study, the mass balance of stressed samples of Darifenacin was found to be in the range of 98.1% to 99.7%. scirp.org

Linearity and Range for Impurity Quantification

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For impurity quantification, the range must typically span from the reporting level of the impurity to 120% of the specification limit. ich.org The linearity of the method is usually evaluated by analyzing a series of solutions with different concentrations of the impurity. A minimum of five concentration levels is recommended by ICH guidelines. corn12.dkich.org The data is then analyzed using linear regression, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value close to 1 indicates a strong linear relationship.

The following table summarizes the linearity data from a study on Darifenacin and its impurities:

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)
Darifenacin50 - 150> 0.999
Impurity-1LOQ - 3.0> 0.996
Impurity-2LOQ - 3.0> 0.996
Impurity-3LOQ - 3.0> 0.996
Data sourced from a study on the determination of Darifenacin hydrobromide and its process-related impurities. scirp.org

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a sample of the drug substance with known amounts of the impurities at different concentration levels. The method is then used to analyze these spiked samples, and the percentage of the added impurity that is recovered is calculated.

According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each). corn12.dk The acceptance criteria for recovery are typically in the range of 80-120% for impurities.

The table below presents the accuracy data for potential genotoxic impurities in Darifenacin hydrobromide:

ImpurityConcentration LevelMean Recovery (%)
BEDBFLOQ102.5
50 µg/g98.4
100 µg/g101.2
150 µg/g111.0
CEDBFLOQ104.0
50 µg/g107.5
100 µg/g113.8
150 µg/g108.3
Oxidized BEDBFLOQ92.7
50 µg/g95.8
100 µg/g100.7
150 µg/g99.5
Data adapted from a study on potential genotoxic impurities in Darifenacin hydrobromide. humanjournals.com

Precision (Repeatability, Intermediate Precision, System Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at three levels: repeatability, intermediate precision, and system precision. ut.ee

System Precision: This evaluates the precision of the analytical system by repeatedly injecting the same standard solution. A low RSD demonstrates that the system is performing consistently. For this compound analysis, system precision was evaluated by analyzing six replicate injections of a standard solution, with the %RSD for the peak areas being well within acceptable limits. scirp.orghumanjournals.com

Repeatability (Method Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is typically determined by analyzing a minimum of six independent test preparations of the sample. For Darifenacin, method precision was evaluated by injecting six individual test preparations of the drug substance spiked with impurities, and the %RSD was found to be low, confirming the method's repeatability. scirp.orghumanjournals.com

Intermediate Precision: This demonstrates the reliability of the method when used by different analysts, on different days, and with different equipment within the same laboratory. ut.ee This provides an indication of the method's ruggedness under typical laboratory variations. In a study on Darifenacin, intermediate precision was evaluated on three different days by a different analyst using a different column and instrument, with the results showing good precision. scirp.org

The following table summarizes the precision results from a study on Darifenacin impurities:

Precision LevelParameter%RSD
System PrecisionPeak Area of Impurities< 2.0
Repeatability (Method Precision)Content of Impurities< 0.8
Intermediate PrecisionContent of Impurities< 0.8
Data sourced from a study on process-related impurities in Darifenacin hydrobromide. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The determination of LOD and LOQ is typically based on the signal-to-noise (S/N) ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. tsijournals.com Various studies have established these limits for different Darifenacin impurities using methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). For instance, one RP-HPLC method determined the LOD and LOQ for Darifenacin itself to be 2.112 µg/mL and 6.400 µg/mL, respectively. ajrconline.org Another study focusing on the R-enantiomer impurity found an LOD of 0.08 µg/ml and an LOQ of 0.315 µg/ml. tsijournals.com

The table below summarizes LOD and LOQ values from various validated analytical methods for Darifenacin and its impurities.

AnalyteAnalytical MethodLODLOQSource
Darifenacin HydrobromideRP-HPLC2.112 µg/mL6.400 µg/mL ajrconline.org
DarifenacinRP-HPLC0.24 µg/ml0.72 µg/ml ijpcbs.com
R-Darifenacin (enantiomeric impurity)Chiral LC0.08 µg/ml0.315 µg/ml tsijournals.com
Darifenacin and related compoundsUPLC0.007 µg mL⁻¹0.02 µg mL⁻¹ researchgate.net
5-(2-Bromoethyl)-2,3-dihydrobenzofuran (B22562) (PGI)RP-HPLC2 µg/g5 µg/g humanjournals.com
5-(2-Chloroethyl)-2,3-Dihydrobenzofuran (PGI)RP-HPLC3 µg/g10 µg/g humanjournals.com
Oxidized 5-(2-Bromoethyl)benzofuran (PGI)RP-HPLC5 µg/g10 µg/g humanjournals.com
Process Impurities 1, 2, and 3RP-HPLCNot specifiedNot specified (Precision at LOQ level evaluated)

Robustness of Analytical Method

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For this compound analysis, robustness is typically evaluated by slightly altering chromatographic conditions such as the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase. ijpcbs.com

In one study, the flow rate was varied by ±10% (from 0.9 mL/min to 1.1 mL/min), the column temperature by ±3°C, and the mobile phase pH by ±0.2 units. The results showed no significant changes in system suitability parameters, confirming the method's robustness. Another validation study altered the flow rate by 0.2 units (from 0.6 mL/min to 1.0 mL/min) and the column temperature from 27°C to 22°C and 32°C, demonstrating the method's resilience. tsijournals.com

The table below details the parameters tested during robustness studies in different analytical methods.

Parameter VariedRange of VariationObserved OutcomeSource
Flow Rate±10% (from 1.0 mL/min)System suitability parameters and impurity recoveries were checked and found acceptable.
Mobile Phase pH±0.2 (from 7.2)System suitability parameters and impurity recoveries were checked and found acceptable.
Column Temperature±3°C (from 25°C)System suitability parameters and impurity recoveries were checked and found acceptable.
Flow Rate±0.2 units (from 0.8 mL/min)Resolution between S- and R-forms remained satisfactory. tsijournals.com
Column Temperature22°C and 32°C (from 27°C)Retention times of R and S forms varied, indicating a need for constant temperature. tsijournals.com
Mobile Phase Composition±1mlNo significant change in peak areas and retention times. ijpcbs.com
Flow Rate±0.2 mlNo significant change in peak areas and retention times. ijpcbs.com

Stability of Sample Solutions and Mobile Phases in Analytical Procedures

To ensure the accuracy of analytical results, it is essential to establish the stability of both the sample solutions being tested and the mobile phase used for the chromatographic separation. Degradation of the analyte or impurities in the sample solution, or changes in the mobile phase composition over time, can lead to erroneous results.

Stability studies are typically conducted by storing the solutions under specified conditions for a defined period and analyzing them at regular intervals. For Darifenacin and its impurities, solution stability has been demonstrated for up to 48 hours when stored at room temperature or refrigerated conditions (2°C - 8°C). tsijournals.com One study performed analysis at 8-hour intervals and found no significant change in the assay of Darifenacin or the content of its impurities, with the relative standard deviation (%RSD) for the assay within 1% and for impurities within 7%.

Similarly, the mobile phase stability was assessed over 48 hours. researchgate.net The results confirmed that the mobile phase remained stable, ensuring consistent chromatographic performance throughout the analytical run. The %RSD of the Darifenacin assay during these experiments was within 0.5%, confirming the stability of both the sample solutions and the mobile phase for at least 48 hours. tsijournals.com

Development and Utilization of this compound Reference Standards

The identification, characterization, and quantification of impurities rely on the availability of high-purity reference standards. synzeal.comaxios-research.com These standards are essential for method development, validation, and routine quality control (QC) applications. synzeal.comsynzeal.com

The development of these reference standards often involves the synthesis of potential impurities that may arise during the manufacturing process or through degradation. rsc.orgrasayanjournal.co.in For Darifenacin, various process-related impurities and degradation products have been synthesized and characterized. rsc.orgrasayanjournal.co.in These include impurities such as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B). rsc.org

Once synthesized, these compounds undergo extensive characterization using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure unequivocally. rsc.orgrasayanjournal.co.in The characterized reference standards are then used to validate the specificity of analytical methods, ensuring the methods can accurately separate and quantify these impurities in the presence of the Darifenacin API. rsc.org Companies specializing in pharmaceutical reference standards supply these characterized impurities, which are crucial for drug manufacturers to meet stringent regulatory guidelines for ANDA and DMF submissions. synzeal.comaxios-research.comveeprho.com

Impurity Control and Mitigation Strategies in Darifenacin Production

Elucidation of Plausible Mechanisms for Impurity Formation to Guide Control

A thorough understanding of how impurities are formed is fundamental to developing effective control strategies. researchgate.net Research into Darifenacin (B195073) has identified several process-related impurities and degradation products. rsc.orgnih.gov Plausible mechanisms for their formation have been proposed, providing a roadmap for their control. rsc.orgnih.govresearchgate.net

For instance, one identified impurity, Darifenacin Dimer, is believed to form during the condensation reaction where an additional molecule of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (B22562) condenses with the already formed Darifenacin molecule. amazonaws.com Other identified impurities include those arising from hydrolysis, oxidation, and reactions with residual starting materials or intermediates. ijper.org For example, oxidative degradation has been noted as a key degradation pathway, while the drug substance is relatively stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions. rsc.orgnih.gov

Forced degradation studies are instrumental in this elucidation process. nih.gov By subjecting Darifenacin to various stress conditions such as acid and base hydrolysis, oxidation, and heat, potential degradation products can be generated and identified. scirp.org These studies have revealed that Darifenacin is particularly susceptible to oxidative degradation. rsc.org

Some unconventional hydrolytic degradation pathways have also been explored, including dehydrogenation. It has been proposed that the degradation of Darifenacin can occur via dehydrogenation involving the nitrogen atom of the pyrrolidine (B122466) ring. ijper.org

The table below lists some of the identified process-related impurities and their proposed origins.

Impurity NamePotential Origin
Darifenacin AcidHydrolysis of the amide group. rasayanjournal.co.in
Darifenacin DesnitrileIncomplete conversion during synthesis. rasayanjournal.co.in
Darifenacin Vinyl Phenol (B47542)Side reaction during synthesis. rasayanjournal.co.in
Darifenacin EtherSide reaction during synthesis. rasayanjournal.co.in
Darifenacin Dimer ImpurityCondensation of Darifenacin with an intermediate. amazonaws.comnewdrugapprovals.org
2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)Process impurity. rsc.orgnih.gov
2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)Process impurity. rsc.orgnih.gov
2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)Oxidative degradation product. rsc.orgnih.gov
2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)Process-related impurity. rsc.orgnih.gov
Darifenacin N-OxideOxidation of the pyrrolidine nitrogen.

Impurity Profiling and Tracking during Manufacturing

Impurity profiling, which involves the identification and quantification of impurities, is a continuous process throughout manufacturing. researchgate.netrsc.org This ensures that the levels of known and unknown impurities are maintained below the regulatory thresholds. rasayanjournal.co.in

High-performance liquid chromatography (HPLC) is a primary analytical technique used for impurity profiling of Darifenacin. rsc.orgnih.gov Stability-indicating HPLC methods are developed and validated to separate Darifenacin from its process-related impurities and degradation products. scirp.org These methods must be specific, sensitive, linear, precise, and accurate. rsc.org

For example, a reversed-phase HPLC method using a C8 column and a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol (B129727) and acetonitrile (B52724) has been developed for this purpose. scirp.org The method's accuracy for impurities has been established with recovery values between 86.6% and 106.7%. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool used for the identification and structural elucidation of unknown impurities. researchgate.netrsc.orgnih.gov

Application of Process Analytical Technology (PAT) in Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. aspentech.com The application of PAT in pharmaceutical manufacturing allows for real-time monitoring and control of processes, which can be instrumental in minimizing impurity formation. nih.govlongdom.org

For Darifenacin production, PAT can be applied in several ways:

Real-Time Monitoring: Spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy can be used for in-line or on-line monitoring of critical process parameters and attributes, including the concentration of reactants, intermediates, and the formation of impurities. americanpharmaceuticalreview.com This real-time data allows for immediate adjustments to the process to maintain it within the desired operating space. nih.gov

Improved Process Understanding: PAT tools generate large amounts of data that, when analyzed, can lead to a deeper understanding of the process and the factors that influence impurity formation. aspentech.comamericanpharmaceuticalreview.com This knowledge is crucial for developing robust control strategies.

Continuous Manufacturing: PAT is a key enabler of continuous manufacturing, where real-time monitoring and control are essential for ensuring consistent product quality. pharmtech.com

Downstream Processing: In downstream processes like ultrafiltration/diafiltration, PAT can be used for on-line monitoring of product purity and the concentration of excipients. mt.comnih.gov

While the direct application of PAT specifically to Darifenacin impurity monitoring is not extensively detailed in the public literature, the principles of PAT are widely applicable to pharmaceutical manufacturing and offer a framework for enhancing impurity control. emerson.com

Regulatory Science and Quality Compliance for Darifenacin Impurities

Interpretation and Application of ICH Guidelines for Impurity Controlich.orgeuropa.eujpionline.orgeuropa.euresearchgate.netich.orgikev.orgich.orgich.orgikev.org

The control of impurities in pharmaceutical products like darifenacin (B195073) is a critical aspect of ensuring their quality, safety, and efficacy. jpionline.org The International Council for Harmonisation (ICH) has developed a series of guidelines that provide a scientific and risk-based approach to the control of impurities. These guidelines are not merely procedural but require a deep understanding of the chemical processes and potential degradation pathways of the drug substance and product. The application of these guidelines is essential for the successful registration and marketing of new drugs. ich.org

The core principle of these guidelines is to set thresholds for reporting, identifying, and qualifying impurities. premier-research.com Reporting thresholds dictate the level at which an impurity must be reported in a regulatory submission. Identification thresholds are the levels at which the structure of an impurity must be elucidated. Qualification thresholds are the limits above which an impurity must be justified from a safety perspective. ich.org This tiered approach ensures that regulatory scrutiny is proportional to the potential risk posed by the impurity.

For darifenacin, this means a thorough evaluation of all potential and actual impurities arising from the manufacturing process and storage. ich.org This includes starting materials, by-products, intermediates, degradation products, reagents, and catalysts. jpionline.org The implementation of these guidelines ensures a harmonized approach to impurity control across different regulatory regions, facilitating global drug development. ich.org

A key aspect of applying these guidelines is the use of validated analytical procedures with appropriate sensitivity to detect and quantify impurities at the specified thresholds. ich.org The control strategy for darifenacin impurities is therefore a combination of process controls and testing of the final product to ensure compliance with the established acceptance criteria.

ICH Q3A: Impurities in New Drug Substancesjpionline.orgich.orgeuropa.eu

The ICH Q3A guideline specifically addresses the control of impurities in new drug substances, which for darifenacin, refers to the active pharmaceutical ingredient (API) itself. europa.eu This guideline provides a framework for the reporting, identification, and qualification of organic and inorganic impurities that may arise during the manufacturing process and storage of the darifenacin API. jpionline.orggmp-compliance.org It is applicable to drug substances produced by chemical synthesis that have not been previously registered in a particular region. europa.eu

The guideline establishes thresholds for impurities based on the maximum daily dose of the drug. ich.org These thresholds determine the level at which an impurity needs to be reported, identified, and qualified. jpionline.org For instance, the reporting threshold is the level above which an impurity must be documented, while the identification threshold necessitates the structural elucidation of the impurity. jpionline.org The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level. ich.org

Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table is a simplified representation. The actual thresholds and requirements should be referred to directly from the ICH Q3A(R2) guideline.

The application of ICH Q3A to darifenacin involves a comprehensive analysis of the synthetic route to identify potential impurities. This includes starting materials, by-products, and intermediates. ich.org The actual impurities present in batches of the drug substance are then compared against the established thresholds to determine the necessary regulatory actions.

ICH Q3B: Impurities in New Drug Products (Degradation Products)jpionline.orgeuropa.euikev.org

While ICH Q3A focuses on the drug substance, ICH Q3B addresses impurities that arise during the manufacturing and storage of the final drug product. ich.orgeuropa.eu These are primarily degradation products of the darifenacin API or reaction products of the API with excipients or the container closure system. ich.orgslideshare.net The guideline provides a framework for the reporting, identification, and qualification of these degradation products. europa.euslideshare.net

Similar to ICH Q3A, ICH Q3B establishes thresholds for reporting, identification, and qualification of degradation products, which are based on the maximum daily dose of the drug product. ikev.org These thresholds guide the manufacturer in determining the level of control and documentation required for each degradation product. fda.gov

Table 2: ICH Q3B(R2) Thresholds for Reporting, Identification, and Qualification of Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%0.2%0.5%
10 mg - 100 mg0.1%0.2%0.5%
> 100 mg - 2 g0.1%0.2%0.2%
> 2 g0.1%0.1%0.1%

This table is a simplified representation. The actual thresholds and requirements should be referred to directly from the ICH Q3B(R2) guideline. TDI (Total Daily Intake) considerations also apply.

For darifenacin tablets, this involves conducting stability studies to identify degradation products that form over time. ich.org Any degradation product exceeding the identification threshold must be structurally characterized. fda.gov If a degradation product exceeds the qualification threshold, its safety must be justified through toxicological studies or by demonstrating that it is also a significant metabolite in humans. fda.gov The specifications for the final darifenacin product will include acceptance criteria for specified identified and unidentified degradation products. fda.gov

ICH Q1A(R2) and Q1B: Stability Testing Guidelinesich.orgslideshare.net

The stability of darifenacin, both as a drug substance and in its final dosage form, is a critical quality attribute that is assessed through rigorous stability testing programs guided by ICH Q1A(R2) and Q1B. ich.orgslideshare.net The purpose of these studies is to provide evidence on how the quality of the drug varies over time under the influence of various environmental factors such as temperature, humidity, and light. ich.org The data generated from these studies are used to establish a re-test period for the drug substance and a shelf-life for the drug product, along with recommended storage conditions. ich.orgeuropa.eu

ICH Q1A(R2) outlines the core stability data package required for a new drug substance and product. europa.eu It defines the conditions for long-term, intermediate, and accelerated stability studies. amsbiopharma.com For example, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination of darifenacin hydrobromide and its process-related impurities, with the drug substance being subjected to stress conditions as per ICH Q1A(R2) guidelines. scirp.orgscirp.org Significant degradation was noted under acidic hydrolysis and oxidative stress conditions. scirp.orgscirp.org

Table 3: Storage Conditions for Stability Testing as per ICH Q1A(R2)

StudyStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

ICH Q1B specifically addresses the photostability testing of new drug substances and products. slideshare.netnih.gov This is crucial for determining if darifenacin is susceptible to degradation upon exposure to light, which could necessitate special packaging. europa.eu The guideline details the light sources and exposure conditions to be used in photostability studies. europa.euazom.com The intrinsic photostability characteristics of darifenacin are evaluated to ensure that light exposure does not lead to unacceptable changes. europa.eu Forced degradation studies are conducted to understand the photosensitivity of the material for method development and degradation pathway elucidation. europa.eu

ICH Q3D: Elemental Impurities (if applicable)ich.org

The ICH Q3D guideline establishes a framework for the control of elemental impurities in new drug products. europa.eu These impurities can be introduced into the drug product from various sources, including starting materials, reagents, catalysts, manufacturing equipment, and container closure systems. ich.org

ICH Q3D classifies elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product:

Class 1: Elements such as Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb) are human toxicants and require a risk assessment for all drug products. ich.org

Class 2: Elements that are generally considered toxic but have a lower probability of being found in drug products.

Class 3: Elements with relatively low toxicity by the oral route of administration.

The guideline provides Permitted Daily Exposure (PDE) values for 24 elemental impurities. For darifenacin, a risk assessment must be performed to identify potential sources of elemental impurities. europa.eu This assessment determines whether routine testing of the final product for specific elemental impurities is necessary. If the risk assessment indicates that an elemental impurity may be present at a level exceeding 30% of its PDE, further action, such as testing and setting specification limits, is required. ich.org

Table 4: Examples of Class 1 Elemental Impurities and their Oral PDEs

ElementPDE (µ g/day )
Cadmium (Cd)5
Lead (Pb)5
Arsenic (As)15
Mercury (Hg)30

This table provides examples from the ICH Q3D guideline. The complete list and PDEs for all routes of administration should be consulted directly from the guideline.

ICH M7: Genotoxic Impurities (Assessment and Control)jpionline.orgikev.orgich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu These impurities, often referred to as genotoxic impurities, are of particular concern due to their potential to cause DNA damage and lead to cancer, even at very low levels. pharmtech.com The guideline applies to new drug substances and new drug products during their clinical development and for marketing applications. europa.eu

A key aspect of ICH M7 is the use of a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for a lifetime exposure to a mutagenic impurity, which corresponds to a theoretical excess cancer risk of 1 in 100,000. ich.org This TTC value is used to derive acceptable intake limits for genotoxic impurities.

The guideline outlines a five-class system for categorizing impurities based on their mutagenic and carcinogenic potential:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the structure of the drug substance; no mutagenicity data.

Class 4: Alerting structure, shared with the drug substance or related compounds.

Class 5: No structural alert, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.

Reporting and Identification Thresholds for Darifenacin Impurities

The reporting and identification of impurities in darifenacin are guided by the ICH Q3A(R2) guideline, which pertains to impurities in new drug substances. premier-research.comeuropa.eu These guidelines establish thresholds above which impurities must be reported, and at higher levels, structurally identified. premier-research.comich.org The thresholds are determined based on the maximum daily dose of the drug. ich.org

For darifenacin, any impurity found at a level greater than the reporting threshold must be documented in the registration application. ich.org The results should be reported numerically, typically to two decimal places below 1.0% and one decimal place at and above 1.0%. ich.org

The identification threshold is the level above which an impurity must be structurally characterized. fda.gov For darifenacin, any impurity present at a level exceeding this threshold in batches manufactured by the proposed commercial process, or any degradation product observed in stability studies at this level, requires identification. fda.gov Stringent regulatory requirements mandate that by-products above a threshold of ≥0.1% must be identified and characterized. researchgate.net Some guidelines even recommend identifying and characterizing all impurities present at a level of 0.10% or higher. rasayanjournal.co.in

The finished product specifications for darifenacin include tests for related substances, with specific limits for total impurities. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These limits are justified and considered appropriate for ensuring adequate quality control. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

The following table, based on ICH Q3A guidelines, illustrates the general thresholds for reporting and identification of impurities in new drug substances.

Table 1: ICH Q3A Thresholds for Reporting and Identification of Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03% 0.05%

TDI: Total Daily Intake Source: ICH Q3A(R2) Guideline ich.org

Documentation and Data Management for Impurity Studies

Comprehensive documentation and robust data management are essential for demonstrating compliance with regulatory requirements for impurity control. The registration application for darifenacin must include detailed information on the impurities present in the drug substance. ich.org

Key documentation requirements include:

A summary of actual and potential impurities: This includes impurities arising from synthesis, purification, and storage. ich.org

Analytical procedures: The analytical methods used for detecting and quantifying impurities must be thoroughly described and validated to demonstrate their specificity, sensitivity, linearity, precision, and accuracy. ich.orgresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for impurity profiling of darifenacin. researchgate.netnih.gov

Batch analysis data: Analytical results for all batches of the drug substance used in clinical, safety, and stability testing, as well as for batches representative of the commercial process, must be provided. ich.org This data should include the levels of individual and total impurities. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Structural characterization data: For impurities that exceed the identification threshold, evidence of their structural characterization must be included. fda.gov This can involve techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. rsc.orgresearchgate.net

Justification of impurity acceptance criteria: A rationale for the proposed impurity limits in the specification must be provided, taking into account safety considerations. ich.org

Effective data management systems are crucial for maintaining the integrity and accessibility of impurity data throughout the drug development lifecycle. This ensures that a complete and accurate history of impurity profiles is available for regulatory review and for ongoing quality monitoring.

Table 2: List of Chemical Compounds

Compound Name
Darifenacin
Darifenacin Hydrobromide
Darifenacin Nitrile Impurity (HCl)
Darifenacin acid
Darifenacin desnitrile
Darifenacin vinyl phenol (B47542)
Darifenacin ether

Q & A

Q. Structural analysis :

  • HRMS : Determine molecular formula (e.g., Darifenacin Des-Nitrile Impurity, exact mass 383.2250).
  • 2D-NMR : Assign connectivity via COSY, HSQC, and HMBC experiments.
  • Degradation studies : Stress testing (e.g., hydrolysis, oxidation) to correlate impurity formation with synthesis conditions .

Q. How do synthesis pathways influence the formation of Darifenacin impurities?

  • Methodological Answer : Key factors include:
  • Reagent purity : Metal catalysts (e.g., palladium) may introduce inorganic impurities.
  • Reaction intermediates : Monitor for pyrrolidine derivatives (common in Darifenacin’s structure) using in-situ FTIR .
  • Post-synthesis steps : Lyophilization or recrystallization may generate hydrates or polymorphic impurities .

Key Recommendations for Researchers

  • Experimental Design : Include forced degradation studies (acid/base hydrolysis, thermal stress) to predict impurity behavior .
  • Data Integrity : Use open-ended questions in batch records to capture unexpected observations, enhancing fraud detection .
  • Compliance : Align impurity limits with FDA’s "Guidance for Industry: Drug Substance Chemistry" (2004) and ICH Q3A .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.